molecular formula C18H18N2O3 B1343963 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1008796-22-2

9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B1343963
CAS RN: 1008796-22-2
M. Wt: 310.3 g/mol
InChI Key: AYNDDJMEHBUOGI-UHFFFAOYSA-N
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Description

9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known as BHPM, is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic organic compound with a benzyloxy group at C-9, a 2-hydroxyethyl group at C-3, and a methyl group at C-2. BHPM is used in a variety of scientific fields, including organic synthesis, medicinal chemistry, and biochemistry, due to its unique properties and potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Transformations

Research has demonstrated various synthesis pathways and chemical transformations for pyrimidine derivatives, emphasizing the importance of hybrid catalysts and multi-component reactions. For instance, the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds has been intensively investigated, utilizing diversified hybrid catalysts to develop lead molecules for medicinal and pharmaceutical applications (Parmar, Vala, & Patel, 2023). Similarly, the reactivity of 3-hydroxycoumarin and its applications in synthesizing various heterocyclic compounds, including pyrido[2,3-c]coumarin derivatives, highlights the synthetic versatility and potential biological properties of these compounds (Yoda, 2020).

Pharmacological Potential

The pharmacological effects of pyrimidine derivatives and related compounds have been a subject of interest due to their broad spectrum of biological activities. Studies have summarized the anti-inflammatory effects and structure–activity relationships of pyrimidine derivatives, indicating their potential as anti-inflammatory agents with minimal toxicity (Rashid et al., 2021). Moreover, the exploration of quinazolines and pyrimidines for optoelectronic materials suggests their significance beyond pharmaceutical applications, highlighting their potential in the development of novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Future Directions

The study of heterocyclic compounds is a vibrant field of research due to their prevalence in a variety of applications, including pharmaceuticals, dyes, and functional materials . Future research on this specific compound could involve exploring its potential applications, studying its reactivity, or investigating its physical and chemical properties.

Mechanism of Action

Target of Action

The primary targets of 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one , also known as Paliperidone Impurity 03 , are the dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . These receptors play a crucial role in neurotransmission, affecting mood, reward, and other cognitive functions.

Mode of Action

Paliperidone Impurity 03 interacts with its targets, the D2 and 5HT2A receptors, by acting as an antagonist This antagonism at the D2 and 5HT2A receptors is believed to mediate the compound’s therapeutic activity in conditions like schizophrenia .

Biochemical Pathways

The antagonism of D2 and 5HT2A receptors by Paliperidone Impurity 03 affects several biochemical pathways. These include pathways involved in mood regulation, reward processing, and other cognitive functions . The downstream effects of these changes can lead to alterations in behavior, cognition, and perception.

Pharmacokinetics

The pharmacokinetics of Paliperidone Impurity 03 involve its absorption, distribution, metabolism, and excretion (ADME). A significant portion of its metabolism occurs in the kidneys, secondary to renal clearance and elimination

Result of Action

The molecular and cellular effects of Paliperidone Impurity 03’s action primarily involve changes in neurotransmission due to its antagonism of D2 and 5HT2A receptors . These changes can lead to alterations in various cognitive functions, potentially alleviating symptoms in conditions like schizophrenia.

properties

IUPAC Name

3-(2-hydroxyethyl)-2-methyl-9-phenylmethoxypyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-13-15(9-11-21)18(22)20-10-5-8-16(17(20)19-13)23-12-14-6-3-2-4-7-14/h2-8,10,21H,9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNDDJMEHBUOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=C(C2=N1)OCC3=CC=CC=C3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647861
Record name 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1008796-22-2
Record name 3-(2-Hydroxyethyl)-2-methyl-9-(phenylmethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008796-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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